molecular formula C8H7Br2FO B13430573 2-Bromo-5-fluoro-4-methoxybenzyl bromide

2-Bromo-5-fluoro-4-methoxybenzyl bromide

Cat. No.: B13430573
M. Wt: 297.95 g/mol
InChI Key: HBJPRBIATMODND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance as a Versatile Synthetic Intermediate in Modern Chemical Synthesis

The utility of 2-Bromo-5-fluoro-4-methoxybenzyl bromide in organic synthesis is primarily due to its nature as a versatile synthetic intermediate. The presence of two bromine atoms at different positions on the molecule—one on the aromatic ring and one on the benzylic carbon—allows for differential reactivity. The benzylic bromide is highly susceptible to nucleophilic substitution reactions, providing a straightforward method for introducing the substituted benzyl (B1604629) moiety into a wide range of molecules.

Conversely, the aryl bromide is more stable but can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity enables chemists to perform sequential and site-selective modifications, a crucial aspect of modern synthetic strategy. The fluorine and methoxy (B1213986) substituents further modulate the electronic properties of the aromatic ring, influencing the reactivity of the aryl bromide and providing sites for further functionalization.

Strategic Position within Halogenated Benzyl Building Blocks

Halogenated benzyl building blocks are fundamental components in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net Within this important class of compounds, this compound occupies a strategic position due to its multifunctional nature. Compared to simpler analogs like benzyl bromide or its singly substituted derivatives, the multiple substituents on this compound offer finer control over its chemical behavior.

The combination of a soft electrophilic center (benzylic bromide) and a site for metal-catalyzed cross-coupling (aryl bromide) within the same molecule is a powerful feature. This allows for the construction of complex molecules in a convergent and efficient manner. The fluorine atom can enhance metabolic stability and binding affinity in medicinal chemistry contexts, while the methoxy group can direct aromatic substitution reactions and be a precursor for a hydroxyl group.

Overview of Current Research Trajectories and Academic Relevance

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules of significant academic and industrial interest. The research trajectory for this compound is therefore projected based on the established chemistry of its constituent functional groups.

Current research involving similar polyhalogenated and multisubstituted aromatic compounds is focused on the development of novel synthetic methodologies, the synthesis of biologically active compounds, and the creation of new materials with tailored electronic and photophysical properties. It is anticipated that this compound will find applications in:

Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates. The substituted benzyl group is a common feature in many bioactive molecules.

Materials Science: In the synthesis of organic light-emitting diodes (OLEDs), sensors, and polymers, where the electronic properties of the aromatic core can be fine-tuned.

Agrochemicals: As an intermediate in the preparation of new pesticides and herbicides.

The academic relevance of this compound lies in its potential to serve as a model system for studying the interplay of multiple functional groups in controlling reaction selectivity and for developing new orthogonal synthetic strategies.

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C8H7Br2FO
InChI InChI=1S/C8H7Br2FO/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3
InChIKey HBJPRBIATMODND-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)Br)CBr)F
Monoisotopic Mass 295.88477 Da
Predicted XlogP 3.2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7Br2FO

Molecular Weight

297.95 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-4-fluoro-5-methoxybenzene

InChI

InChI=1S/C8H7Br2FO/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3

InChI Key

HBJPRBIATMODND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CBr)F

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Bromo 5 Fluoro 4 Methoxybenzyl Bromide

Nucleophilic Substitution Reactions at the Benzyl (B1604629) Bromide Position

The benzyl bromide moiety is highly susceptible to nucleophilic substitution reactions due to the stability of the potential benzylic carbocation intermediate and the good leaving group nature of the bromide ion.

Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, are potent nucleophiles that readily react with benzylic halides. youtube.com In these reactions, the partially negative carbon atom of the organometallic compound attacks the electrophilic benzylic carbon of 2-Bromo-5-fluoro-4-methoxybenzyl bromide, displacing the bromide ion to form a new carbon-carbon bond.

For instance, the reaction with vinyl magnesium chloride, a specific type of Grignard reagent, would lead to an allyl-benzyl transformation. The nucleophilic vinyl group would attack the benzylic carbon, resulting in the formation of 1-(2-bromo-5-fluoro-4-methoxyphenyl)but-3-ene. This type of reaction is a powerful tool for extending carbon chains and introducing unsaturation. While the direct reaction of allylmagnesium bromide with some alkyl bromides can proceed without a catalyst in THF, other cross-coupling reactions may require a catalyst like dilithium (B8592608) tetrachlorocuprate. orgsyn.org

Table 1: Example of Nucleophilic Substitution with an Organometallic Reagent

Reactant Reagent Product Transformation Type

Benzylic halides are unique in their ability to undergo nucleophilic substitution via both SN1 (unimolecular) and SN2 (bimolecular) mechanisms. brainly.comquora.com The preferred pathway is influenced by the reaction conditions, such as the solvent, the nature of the nucleophile, and the specific substitution pattern on the benzene (B151609) ring. quora.comresearchgate.net

The structure of this compound can support both pathways:

SN2 Pathway : As a primary benzylic halide, the carbon bearing the bromine is relatively unhindered, allowing for a direct backside attack by a nucleophile in a concerted, one-step mechanism. ucalgary.ca This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. quora.com

SN1 Pathway : The departure of the bromide ion results in a benzylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized into the benzene ring. brainly.com The electron-donating 4-methoxy group further stabilizes this intermediate, making the SN1 pathway viable. This mechanism is favored in polar protic solvents which can solvate both the leaving group and the carbocation intermediate, and with weaker nucleophiles. quora.commasterorganicchemistry.com

The presence of both an electron-donating group (methoxy) and electron-withdrawing groups (bromo and fluoro) on the ring creates a nuanced electronic effect on the stability of the carbocation, and thus on the relative rates of the SN1 and SN2 reactions.

Table 2: Factors Influencing SN1 vs. SN2 Pathways for this compound

Factor Favors SN1 Pathway Favors SN2 Pathway
Substrate Primary benzylic, but forms a resonance-stabilized carbocation. Methoxy (B1213986) group provides further stabilization. Primary benzylic carbon is sterically accessible.
Nucleophile Weak nucleophiles (e.g., H₂O, ROH) Strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻)
Solvent Polar protic (e.g., ethanol, water) Polar aprotic (e.g., acetone, DMF, DMSO)

| Mechanism | Two-step, involves carbocation intermediate | One-step, concerted reaction |

Cross-Coupling Reactions Involving the Aromatic Halides

The bromine atom attached directly to the aromatic ring is generally less reactive towards nucleophilic substitution than the benzylic bromide. However, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

Palladium catalysts are exceptionally effective for forming new carbon-carbon and carbon-heteroatom bonds at the site of an aryl halide.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgnobelprize.org The aromatic C-Br bond in this compound is a suitable electrophile for this reaction. This allows for the synthesis of complex biaryl and substituted aromatic structures.

The general catalytic cycle involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-bromide bond.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination : The two organic groups couple and are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

This reaction is known for its high functional group tolerance, meaning that the benzylic bromide, fluoro, and methoxy groups on the substrate would likely remain intact under typical Suzuki conditions. nobelprize.orgnih.gov Coupling with an appropriate arylboronic acid would yield highly substituted, fluorinated biphenyl (B1667301) derivatives.

Table 3: Typical Components for Suzuki-Miyaura Coupling

Component Role Example
Aryl Halide Electrophile This compound
Organoboron Reagent Nucleophile Phenylboronic acid
Palladium Catalyst Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base Activator Na₂CO₃, K₂CO₃, Cs₂CO₃

The Heck reaction is another cornerstone of palladium catalysis, coupling aryl halides with alkenes. beilstein-journals.org While intermolecular Heck reactions are common, intramolecular versions are particularly powerful for constructing cyclic systems.

In the context of polycyclic sultam synthesis, related compounds have been utilized as key building blocks. For example, 2-Bromo-5-methoxybenzyl bromide is a documented precursor in synthetic routes leading to pentacyclic sultams. sigmaaldrich.com This suggests a synthetic strategy where this compound could be first elaborated at the benzylic position with a moiety containing a terminal alkene. A subsequent intramolecular Heck reaction, catalyzed by palladium, would then facilitate the cyclization between the aromatic bromide and the tethered alkene, forming a new ring system integral to the polycyclic structure. This approach highlights the utility of the compound's dual reactivity for the strategic assembly of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Strategies

Mechanistic Investigations of Catalytic Cycles (e.g., oxidative addition and transmetalation in desulfinative cross-coupling)

While specific mechanistic studies on the desulfinative cross-coupling of this compound are not extensively documented, the general mechanism for palladium-catalyzed desulfinative cross-coupling of aryl bromides provides a well-established framework. nih.govacs.org This reaction typically involves the coupling of an aryl halide with a sulfinate salt, which serves as a source of an aryl or heteroaryl group.

The catalytic cycle is understood to proceed through several key steps:

Reductive Elimination and Catalyst Activation: The cycle begins with an active Pd(0) species, often generated in situ from a Pd(II) precatalyst.

Oxidative Addition: The C(aryl)-Br bond of the halo-methoxybenzene core oxidatively adds to the Pd(0) center. This is a critical step where the palladium inserts itself into the carbon-bromine bond, forming a Pd(II) intermediate. For most cross-coupling reactions, this step is not considered turnover-limiting. acs.org

Transmetalation: The aryl or heteroaryl group from the sulfinate salt is transferred to the palladium center, displacing the bromide. This step can be influenced by additives; for instance, potassium cations have been shown to accelerate transmetalation. acs.orgnih.gov The exact nature of this step can vary, and for some sulfinate reagents, it is the turnover-limiting step in the catalytic cycle. acs.orgnih.gov

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the context of this compound, the aryl bromide moiety would be the site of oxidative addition. The electronic properties of the substituents on the ring (fluoro, methoxy, and bromomethyl) would influence the rate of this step.

Table 1: Key Steps in the Desulfinative Cross-Coupling Catalytic Cycle

Step Description Key Intermediates Factors Influencing Rate
Oxidative Addition The C(aryl)-Br bond adds to the Pd(0) catalyst. Pd(0) complex, Aryl-Pd(II)-Br complex Electronic properties of the aryl bromide, ligand choice.
Transmetalation The organic group from the sulfinate salt replaces the bromide on the Pd(II) center. Aryl-Pd(II)-Br complex, Aryl-Pd(II)-Aryl' complex Nature of the sulfinate, presence of additives (e.g., K₂CO₃). acs.org
Reductive Elimination The two coupled organic groups are eliminated from the palladium center, forming the product. Aryl-Pd(II)-Aryl' complex Steric and electronic properties of the coupled groups.

Other Transition Metal-Mediated Coupling Reactions

The dual bromine functionality of this compound allows it to participate in various other transition metal-mediated coupling reactions. The benzylic bromide is generally more reactive towards nucleophilic substitution and certain coupling reactions than the more inert aryl bromide. However, the aryl bromide can readily participate in classic cross-coupling reactions like Suzuki, Negishi, and Hiyama couplings. mdpi.comnih.gov

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl bromide moiety with an organoboron reagent (e.g., a boronic acid or ester). The choice of catalyst, ligand, and base is critical for achieving high yields.

Negishi Coupling: In a Negishi coupling, the aryl bromide would react with an organozinc reagent, also catalyzed by palladium or nickel. nih.gov This method is known for its high functional group tolerance.

Hiyama Coupling: This involves the coupling of the aryl bromide with an organosilicon compound, typically activated by a fluoride (B91410) source. mdpi.com

In these reactions, the benzylic bromide could potentially undergo side reactions, but selective coupling at the aryl bromide position can often be achieved by careful selection of reaction conditions. For instance, palladium-catalyzed cross-coupling reactions are well-suited for activating the C(sp²)-Br bond of the aromatic ring. polyu.edu.hk

Electrophilic Aromatic Substitution Reactions on the Halo-Methoxybenzene Core

The halo-methoxybenzene core of this compound can undergo electrophilic aromatic substitution (EAS), though the existing substituents heavily influence the ring's reactivity and the position of the incoming electrophile. masterorganicchemistry.com The directing effects of the substituents must be considered:

-OCH₃ (Methoxy): A strongly activating, ortho-, para- directing group due to its powerful +M (mesomeric) effect.

-F (Fluoro) and -Br (Bromo): These are deactivating yet ortho-, para- directing groups. Their -I (inductive) effect deactivates the ring, but their +M effect (via lone pairs) directs incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu

-CH₂Br (Bromomethyl): A weakly deactivating, ortho-, para- directing group.

The sole available position for substitution on the ring is C-6 (ortho to the methoxy group and meta to the bromine). The directing effects of the substituents are summarized in the table below.

Table 2: Directing Effects of Substituents on the Aromatic Ring

Substituent Position Electronic Effect Reactivity Effect Directing Effect
-OCH₃ C-4 +M > -I Activating ortho-, para-
-F C-5 -I > +M Deactivating ortho-, para-
-Br C-2 -I > +M Deactivating ortho-, para-
-CH₂Br C-1 -I (weak) Deactivating ortho-, para-

Radical Reactions and Reductive Transformations

The benzylic bromide functionality is susceptible to radical reactions and reductive transformations. Benzyl radicals can be generated from benzyl bromides through single-electron reduction, often mediated by photoredox catalysis. acs.orgnih.gov These radicals are valuable intermediates for forming new carbon-carbon bonds.

A relevant transformation is the reductive coupling of benzyl derivatives with alkyl bromides, which can be catalyzed by nickel. nih.govrsc.org In such a reaction, the benzylic C-Br bond would be cleaved to form a benzyl radical. This radical could then be trapped by a suitable coupling partner. Mechanistic studies involving radical scavengers and radical clock experiments often confirm the involvement of radical intermediates in these types of transformations. nih.govrsc.org

While the specific example of reductive cleavage of α-bromodifluoroesters does not directly involve this compound, the principle can be extended. This compound could potentially act as a radical acceptor in reactions where other species are converted into radicals. Furthermore, visible-light-promoted nickel/photoredox catalysis has been shown to facilitate reductive cross-coupling between benzyl chlorides and vinyl bromides via a radical pathway. acs.org

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of two different C-Br bonds in this compound presents a significant challenge and opportunity for chemo- and regioselectivity.

Benzylic C(sp³)-Br vs. Aromatic C(sp²)-Br: The benzylic bromide is significantly more reactive in nucleophilic substitution (Sₙ1 and Sₙ2) reactions due to the stability of the resulting benzylic carbocation or the lower bond dissociation energy. In contrast, the aromatic bromide is largely unreactive to nucleophilic substitution but is the preferred site for oxidative addition in many transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). organic-chemistry.org

This difference in reactivity allows for selective functionalization. For example, a mild nucleophile would likely react exclusively at the benzylic position, leaving the aryl bromide intact for subsequent cross-coupling. Conversely, a palladium-catalyzed reaction with an organometallic reagent could be tuned to react selectively at the aryl bromide position.

Regioselectivity in Electrophilic Aromatic Substitution: As discussed in section 3.3, the directing groups on the aromatic ring control the position of any further substitution. The strong ortho-, para- directing effect of the methoxy group is the dominant factor, making the position ortho to it the most likely site of reaction, despite steric hindrance and deactivation from the adjacent bromine.

Controlling the chemo- and regioselectivity in reactions involving this polyfunctional molecule requires careful selection of reagents and reaction conditions, potentially utilizing protecting groups or precisely tuned catalytic systems. nih.govresearchgate.net

Applications of 2 Bromo 5 Fluoro 4 Methoxybenzyl Bromide in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The unique arrangement of functional groups on 2-bromo-5-fluoro-4-methoxybenzyl bromide makes it a valuable precursor for constructing intricate molecular structures. The benzyl (B1604629) bromide moiety is a potent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the assembly of complex organic molecules.

While specific examples utilizing this compound are not extensively documented, the reactivity of analogous compounds provides significant insight into its synthetic potential. For instance, the closely related compound 2-bromo-5-methoxybenzyl bromide is employed in the synthesis of various heterocyclic systems. It serves as a key reagent for producing 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one, a substituted pyranone derivative. sigmaaldrich.com Pyranones are significant scaffolds found in numerous natural products and biologically active compounds. researchgate.netorgsyn.org

Furthermore, this related benzyl bromide is used to prepare precursors for pentacyclic sultams and to synthesize 3-(benzylamino)coumarins. sigmaaldrich.com Sultams, which are cyclic sulfonamides, and coumarins are important classes of heterocycles with diverse pharmacological applications. researchgate.netmdpi.comsemanticscholar.org The synthesis of these structures often involves the alkylation of a nucleophile with the benzyl bromide, followed by cyclization steps. nih.gov Given this precedent, this compound is expected to be a valuable reagent for introducing a specifically functionalized benzyl group onto various substrates to generate novel and complex heterocyclic frameworks.

Table 1: Heterocyclic Synthesis Using a Related Benzyl Bromide
Starting Benzyl BromideHeterocyclic Product ClassSpecific ExampleCitation
2-Bromo-5-methoxybenzyl bromidePyranones4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one sigmaaldrich.com
2-Bromo-5-methoxybenzyl bromideSultamsPrecursors for pentacyclic sultams sigmaaldrich.com
2-Bromo-5-methoxybenzyl bromideCoumarins3-(benzylamino)coumarins sigmaaldrich.com

The construction of polycyclic and fused-ring systems is a cornerstone of modern organic synthesis, enabling access to complex, three-dimensional molecules. Substituted benzyl bromides are instrumental in these syntheses. For example, 2-halobenzyl bromides are used in palladium-catalyzed intramolecular cyclization reactions to create a variety of tricyclic, tetracyclic, and pentacyclic sultams. thieme-connect.com The synthesis of precursors for pentacyclic sultams using 2-bromo-5-methoxybenzyl bromide highlights the role of this class of reagents in building elaborate, fused architectures. sigmaaldrich.com The reaction sequences typically involve an initial alkylation step to tether the benzyl group to a sulfonamide-containing fragment, followed by a metal-catalyzed ring-closing reaction. The specific substitution pattern on the aromatic ring of this compound would allow for the synthesis of polycyclic systems with a precisely defined arrangement of fluoro, bromo, and methoxy (B1213986) groups, which can be crucial for tuning the properties of the final molecule.

The benzyl bromide group is a key functional handle for introducing new stereocenters into a molecule. Asymmetric alkylation of enolates or other prochiral nucleophiles with benzyl bromides, often mediated by chiral catalysts or auxiliaries, can afford products with high enantioselectivity. researchgate.netresearchgate.net This approach is fundamental for preparing chiral α-amino acid derivatives and other valuable molecules. researchgate.net

While the benzyl bromide itself is not chiral, its reaction at a prochiral center or with a chiral substrate can be highly stereoselective. The development of methods for the direct stereoselective transformation of alcohols to alkyl bromides with retention of configuration underscores the importance of controlling stereochemistry in reactions involving C-Br bonds. nih.gov The reactivity of this compound can be harnessed in stereoselective syntheses to install the substituted benzyl moiety, creating a new chiral center with a defined spatial arrangement, which is critical in the synthesis of pharmaceuticals and natural products. acs.org

Role in Medicinal Chemistry Research and Drug Discovery

Substituted benzyl halides are privileged scaffolds in medicinal chemistry due to their ability to act as versatile intermediates for a wide range of biologically active compounds. The specific combination of bromo, fluoro, and methoxy substituents on this compound makes it a particularly interesting building block for drug discovery programs.

The title compound serves as a key intermediate for introducing the 2-bromo-5-fluoro-4-methoxyphenylmethyl motif into larger molecules. This structural unit is valuable in the synthesis of pharmaceutical intermediates. medikamentpharma.com Benzyl bromides are common alkylating agents used to form ether, ester, and carbon-nitrogen bonds, which are prevalent in drug structures. For example, the synthesis of diarylamines, an important class of compounds in medicinal chemistry, can be achieved through the reaction of an aniline (B41778) with a benzyl bromide. acs.orgacs.orgchemrxiv.orgrsc.org The presence of both a fluorine and a bromine atom on the ring offers distinct advantages; fluorine can enhance metabolic stability and binding affinity, while the bromine can serve as a handle for subsequent cross-coupling reactions, allowing for further molecular diversification. nih.gov

Sirtuins are a class of enzymes that are promising therapeutic targets for aging-related diseases. mdpi.cominnovations-report.com The development of small-molecule sirtuin-activating compounds (STACs) is an active area of research. One notable class of synthetic Sirtuin 6 (SIRT6) activators includes the MDL compounds, such as MDL-800 and MDL-801. mdpi.comresearchgate.net Mechanistic studies on the SIRT6 activator MDL-801 revealed the critical role of a 4-fluoro-5-bromo substituted phenyl ring in its allosteric activation mechanism. nih.govresearchgate.net The bromine atom, in particular, was found to be an "allosteric driver" that significantly enhances the deacetylase activity of the enzyme. nih.govresearchgate.net

Given the structural importance of the fluorinated and brominated phenyl moiety in potent sirtuin activators, this compound represents a key potential building block for novel STACs. It could be used to synthesize diarylamine or other related scaffolds that are common in sirtuin modulators. acs.orgacs.org For instance, the alkylation of a fluorinated aniline derivative with this compound would produce a diarylamine structure incorporating the key features required for potent sirtuin activation. This positions the title compound as a highly relevant precursor in the rational design of new and improved sirtuin-based therapeutics.

Table 2: Role in Medicinal Chemistry and Drug Discovery
Application AreaSynthetic Role of Benzyl BromidePotential Product Class / TargetSignificance
Pharmaceutical IntermediatesAlkylating agent for C-O, C-N, C-C bond formationBiologically active molecules, diarylaminesIntroduces a polysubstituted aromatic ring with handles for further functionalization. nih.gov
Sirtuin ActivatorsPrecursor to incorporate key structural motifsMDL-801 analogues and other SIRT6 activatorsProvides the 4-fluoro-5-bromo-phenyl moiety, which is critical for potent allosteric activation of SIRT6. nih.govresearchgate.net

Development of PET Imaging Ligands using related fluorinated methoxyphenyl precursors

Positron Emission Tomography (PET) is a critical non-invasive imaging technique that relies on radiolabeled molecules (ligands or tracers) to visualize and quantify biochemical processes in vivo. The development of effective PET ligands is a major focus of medicinal chemistry. Fluorinated methoxyphenyl moieties are common structural motifs in many PET ligands due to their favorable metabolic stability and ability to cross the blood-brain barrier. The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 (¹⁸F, t½ ≈ 110 min), which is ideal for PET imaging.

A prominent example of a PET ligand built from a related precursor is N-(5-fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoroethyl-5-methoxybenzyl)acetamide , also known as [¹⁸F]FEDAA1106. This compound is a high-affinity ligand for the peripheral benzodiazepine (B76468) receptor (PBR), a biomarker associated with neuroinflammation in various neurodegenerative diseases. nih.govnih.gov

The synthesis of [¹⁸F]FEDAA1106 involves the alkylation of a precursor amine, N-(5-fluoro-2-phenoxyphenyl)-N-(2-hydroxy-5-methoxybenzyl)-acetamide, with an ¹⁸F-labeled alkylating agent like 2-[¹⁸F]fluoroethyl bromide. nih.govnih.gov This synthesis highlights the importance of benzyl intermediates. Although not the exact compound, this compound represents a key synthon for introducing the fluorinated methoxybenzyl core structure. Its benzyl bromide group is a potent electrophile, ideal for the alkylation of nucleophiles such as amines, phenols, or thiols to assemble the core structure of novel ligands. The inherent fluorine and bromine atoms on the ring also offer sites for further chemical modification or for introducing the radioisotope itself through advanced radiolabeling techniques. nih.gov

The development of such tracers is a multi-step process, beginning with the synthesis of non-radioactive ("cold") reference compounds to evaluate their binding affinity and selectivity for the biological target. nih.govcapes.gov.br Once a promising candidate is identified, a radiosynthesis route is developed to label the molecule with ¹⁸F. unibe.chradiologykey.com The data below summarizes key information for the related PET ligand, [¹⁸F]FEDAA1106, illustrating the type of application for which this compound could serve as a precursor.

Contributions to Materials Science and Functional Materials Chemistry

In the field of materials science, the specific contributions of this compound are not yet established in scientific literature. However, its structure is emblematic of building blocks used to create functional organic materials. The combination of a polymerizable or attachable benzyl bromide handle with the electronically-modifying fluoro and methoxy groups makes it a candidate for synthesizing advanced polymers and organic electronic materials.

The benzyl bromide moiety is a highly effective functional group for initiating or participating in various polymerization reactions. It can be used to synthesize monomers that are later polymerized or to functionalize existing polymers. For instance, substituted polystyrene derivatives have been created where benzyl bromide moieties are quantitatively introduced into each monomer unit. acs.org These functionalized polymers can then be used to create densely branched or grafted polymer structures through subsequent reactions at the benzyl bromide site. acs.org

Furthermore, benzyl halides are key precursors in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV), which are known for their electroluminescent properties. rsc.orgnih.govnih.gov Precursor routes, such as the Gilch polymerization, often involve the reaction of α,α'-dihalo-p-xylenes with a strong base. By analogy, a monomer derived from this compound could be incorporated into a PPV backbone. This would introduce fluoro and methoxy groups, which are known to influence the polymer's solubility, morphology, and electronic properties, such as its emission color and charge-transport characteristics. rsc.org

The performance of organic electronic materials, used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), is highly dependent on the molecular structure of the organic semiconductors used. researchgate.net The introduction of fluorine atoms into conjugated organic molecules is a widely used strategy to tune their electronic properties. rsc.org

Therefore, incorporating the 2-bromo-5-fluoro-4-methoxybenzyl group into a larger π-conjugated system could be a deliberate design strategy. The benzyl unit would serve as a flexible, non-conjugated linker, while the substituted phenyl ring would impart its specific electronic characteristics to the final material. While specific examples using this compound are not available, the principles of molecular engineering in organic electronics strongly support its potential utility in creating new semiconductors with tailored properties.

Theoretical and Computational Chemistry Studies on 2 Bromo 5 Fluoro 4 Methoxybenzyl Bromide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental in predicting the electronic characteristics and reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

For 2-Bromo-5-fluoro-4-methoxybenzyl bromide, the HOMO is expected to be localized primarily on the benzene (B151609) ring, influenced by the electron-donating methoxy (B1213986) group. The LUMO, conversely, would likely be centered on the benzylic carbon-bromine (C-Br) bond of the bromomethyl group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics

Orbital Predicted Primary Localization Implied Reactivity
HOMO Aromatic Ring (influenced by -OCH₃) Site for electrophilic attack
LUMO σ* orbital of the C-Br bond (CH₂Br) Site for nucleophilic attack

| HOMO-LUMO Gap | Moderate | Indicates susceptibility to reaction under appropriate conditions |

This table represents predicted characteristics based on the analysis of similar substituted benzyl (B1604629) bromides.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP analysis of this compound, one would expect to observe:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the methoxy group and the fluorine atom, due to their high electronegativity. These regions are prone to attack by electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms and, most significantly, the benzylic carbon attached to the bromine. This positive region highlights the electrophilic nature of the benzylic carbon, making it the primary target for nucleophiles.

The methoxy (-OCH₃) and bromomethyl (-CH₂Br) groups are not fixed in space and can rotate around their single bonds to the aromatic ring. Conformational analysis involves calculating the energy of the molecule as these groups rotate to identify the most stable (lowest energy) conformation. This is crucial as the molecule's geometry can significantly impact its reactivity. For this compound, the lowest energy conformer would likely involve a specific orientation of the C-O and C-Br bonds relative to the plane of the benzene ring to minimize steric hindrance.

Mechanistic Investigations through Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

This molecule is a classic electrophile used in substitution reactions, particularly for alkylating nucleophiles. A common reaction would be an S_N2 (bimolecular nucleophilic substitution) reaction where a nucleophile attacks the benzylic carbon, displacing the bromide ion.

Computational modeling can map the entire energy profile of this reaction pathway. This involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting material (this compound and the nucleophile) and the final product.

Transition State (TS) Search: Locating the highest energy point along the reaction coordinate—the transition state. For an S_N2 reaction, this would be the structure where the nucleophile is partially bonded to the benzylic carbon, and the C-Br bond is partially broken.

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation energy (E_a), a key factor controlling the reaction rate.

| TS Geometry | Key bond lengths and angles at the transition state (e.g., Nu---C distance, C---Br distance) |

This table outlines the typical data obtained from a computational study of a reaction mechanism.

In more complex, catalyzed reactions, computational chemistry can be used to model the entire catalytic cycle. For instance, if this compound were used in a metal-catalyzed cross-coupling reaction, calculations could be employed to:

Assess the stability of organometallic intermediates formed during the cycle.

Calculate the energy barriers for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination).

These computational insights are vital for optimizing reaction conditions, designing more efficient catalysts, and understanding the fundamental principles that govern the molecule's chemical transformations.

Analysis of Non-Covalent Interactions and Intermolecular Forces in Related Systems (e.g., halogen bonding in zinc complexes)

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For a compound like this compound, which contains multiple halogen atoms, halogen bonding is a key non-covalent interaction to consider.

Halogen bonding (XB) is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.gov Its strength and directionality make it a significant tool in crystal engineering and materials science. researchgate.net In systems related to this compound, both the bromine and fluorine atoms can participate in such interactions.

Computational studies, often employing Density Functional Theory (DFT), are used to analyze and quantify these interactions. beilstein-journals.org For instance, research on zinc(II) halide complexes with 2-halopyridines has utilized DFT and the Quantum Theory of Atoms in Molecules (QTAIM) to estimate the energies of halogen bonds in the solid state. nih.gov This research demonstrates that halogen bonding plays a significant role in the formation of crystal packing. nih.gov

In a hypothetical co-crystal involving this compound and a Lewis base (e.g., a zinc complex with nitrogen or oxygen ligands), the bromine atom of the benzyl bromide would be the primary halogen bond donor. The electrophilic character of the σ-hole on the bromine is enhanced by the electron-withdrawing nature of the aromatic ring and its substituents. Theoretical calculations on various aryl halide systems show that halogen bond lengths and strengths can be correlated with the halogen's van der Waals radii and the energy of the σ-hole. beilstein-journals.org

The table below illustrates typical interaction energies for different non-covalent bonds, providing context for the potential strength of halogen bonds formed by related bromo-aromatic compounds.

Interaction TypeTypical Energy Range (kcal/mol)Key Features
Hydrogen Bonding1 - 12Highly directional, involves H atom bonded to an electronegative atom.
Halogen Bonding (C-Br···O/N) 1 - 5 Directional, involves electrophilic region (σ-hole) on Br. mdpi.com
π-π Stacking0.5 - 2Interaction between aromatic rings.
van der Waals Forces< 1Non-directional, dispersion forces.

This interactive table provides generalized data for related systems. The precise energy of a halogen bond involving this compound would require specific computational modeling.

Studies on 5-bromocytosine (B1215235) salts have shown that C–Br···O halogen bonds can be weak to moderate in strength, with interaction energies calculated to be in the range of approximately 1.0–4.0 kcal/mol. mdpi.com These interactions, while weaker than conventional hydrogen bonds, significantly influence the crystal packing. mdpi.com Similar interactions would be expected for this compound in the presence of suitable halogen bond acceptors.

Derivation of Structure-Reactivity Relationships from Theoretical Data

Theoretical and computational chemistry provides powerful tools to understand and predict the reactivity of molecules like this compound. Its reactivity is primarily centered on the benzylic bromide group, which is susceptible to nucleophilic substitution reactions (SN1 and SN2). khanacademy.org

Substituent Effects on Reactivity:

The substituents on the benzene ring—bromo, fluoro, and methoxy groups—profoundly influence the reactivity of the benzylic carbon. Computational studies on substituted benzyl systems correlate electronic properties with reaction activation energies. researchgate.net

Methoxy Group (-OCH₃): Located at the para position relative to the bromomethyl group, the methoxy group is a strong electron-donating group through resonance (+R effect). This effect stabilizes the benzylic carbocation that would form in an SN1 mechanism, thereby accelerating SN1 reactions. stackexchange.com

Fluorine (-F) and Bromine (-Br) atoms: These halogen substituents are electron-withdrawing through induction (-I effect) but electron-donating through resonance (+R effect). For fluorine, the inductive effect typically dominates. These effects modulate the electron density of the aromatic ring and the stability of reaction intermediates and transition states.

Computational models can calculate reactivity descriptors, such as the electrostatic potential at the benzylic carbon, to predict SN2 reactivity. Studies on para-substituted benzyl fluorides have found strong linear relationships between the computed electrostatic potential at the reaction-center carbon and the SN2 activation energies. researchgate.net An activation strain analysis indicates that the reactivity of benzylic compounds in SN2 reactions is primarily governed by the electrostatic interaction between the reacting fragments. researchgate.net

Predicting Reaction Pathways (SN1 vs. SN2):

The structure of this compound is a primary halide. While primary halides typically favor the SN2 mechanism, benzylic systems are a notable exception. pearson.com The ability of the benzene ring to stabilize the resulting carbocation through resonance means that the SN1 pathway can be competitive, particularly with weak nucleophiles or in polar protic solvents. khanacademy.orgstackexchange.com

Theoretical calculations can determine the energies of the transition states for both pathways. The preferred mechanism would be the one with the lower activation energy barrier.

The following table summarizes the expected influence of the substituents on the reaction rates for SN1 and SN2 mechanisms, based on general principles derived from computational studies on analogous systems.

SubstituentPositionElectronic EffectPredicted Impact on SN1 RatePredicted Impact on SN2 Rate
-OCH₃4- (para)+R, -I (Donating)Increase (stabilizes carbocation)Decrease (increases electron density at Cα)
-F5- (meta)-I, +R (Withdrawing)Decrease (destabilizes carbocation)Increase (makes Cα more electrophilic)
-Br2- (ortho)-I, +R (Withdrawing)Decrease (destabilizes carbocation)Increase (makes Cα more electrophilic) / Decrease (steric hindrance)

This interactive table outlines the general electronic influences of the substituents. The net effect on reactivity is a combination of these factors, which can be quantified through detailed computational analysis.

Future Directions and Emerging Research Avenues for 2 Bromo 5 Fluoro 4 Methoxybenzyl Bromide

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of benzyl (B1604629) bromides has traditionally relied on batch processes that often use hazardous reagents and solvents. Future research will prioritize the development of greener, safer, and more efficient routes to 2-Bromo-5-fluoro-4-methoxybenzyl bromide, with a strong emphasis on continuous flow chemistry and alternative energy sources.

Photochemical flow synthesis represents a significant leap forward. rsc.orgacs.org Continuous-flow protocols for benzylic bromination using N-bromosuccinimide (NBS) activated by simple light sources like compact fluorescent lamps (CFL) have been demonstrated to be highly efficient. acs.org These methods avoid hazardous chlorinated solvents like carbon tetrachloride (CCl₄) and allow for easy scalability by simply extending the operation time. acs.org An even more sustainable approach involves the in situ generation of bromine from reagents like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) within a flow reactor, which can significantly reduce the process mass intensity (PMI). rsc.orgresearchgate.net Research has shown that such solvent-free photochemical processes can achieve complete conversion in residence times as short as 15 seconds, offering exceptional throughput. rsc.org

Another promising avenue is the use of alternative brominating agents that are compatible with electron-rich aromatic systems. The precursor to this compound is electron-rich due to the methoxy (B1213986) group, making it susceptible to competing electrophilic aromatic substitution (ring bromination) with traditional reagents like NBS. rsc.org Bromotrichloromethane (BrCCl₃) has been revisited as a benzylic brominating reagent in continuous flow, showing excellent compatibility with electron-rich substrates and avoiding ring halogenation. rsc.org The development of these selective methods will be crucial for the high-yield synthesis of the target compound.

Table 1: Comparison of Potential Sustainable Synthetic Routes for Benzylic Bromination

MethodBrominating Agent / SystemKey AdvantagesPotential Application to Target Compound
Photochemical Flow N-Bromosuccinimide (NBS)Avoids hazardous solvents (e.g., CCl₄), simple setup, easily scalable, uses only a small excess of reagent. acs.orgA direct and efficient method, though selectivity may need optimization to prevent electrophilic attack on the activated ring.
Photochemical Flow In situ generated Br₂ (NaBrO₃/HBr)High mass utilization, very short residence times (seconds), potential for solvent-free conditions, low PMI. rsc.orgresearchgate.netA highly sustainable and intensive process, ideal for large-scale, waste-minimized production.
Photochemical Flow Bromotrichloromethane (BrCCl₃)High selectivity for benzylic bromination on electron-rich aromatics, avoids ring bromination. rsc.orgOvercomes the key challenge of competing electrophilic substitution, ensuring high purity of the desired product.
Mechanocatalysis Solid-state grinding with catalystSolvent-free, reduced energy consumption, simplified workup.An emerging green technique that could offer a completely solventless route if a suitable catalytic system is developed.

Exploration of Unconventional Reactivity Patterns and Catalysis

The classical reactivity of this compound is dominated by Sₙ2 reactions at the benzylic position and cross-coupling at the aryl bromide. However, future research will likely uncover more unconventional transformations that exploit the molecule's unique electronic properties.

One such area is the formal insertion into the "unactivated" C(sp²)–C(sp³) bond. Research on electron-rich benzyl bromides has demonstrated a novel homologation reaction involving diazo compounds, catalyzed by a simple Lewis acid like tin(IV) bromide (SnBr₄). nih.govumn.edu This reaction proceeds through a phenonium ion intermediate, effectively inserting a functionalized carbon unit between the aromatic ring and the benzylic carbon. nih.gov Applying this methodology to this compound could provide rapid access to complex scaffolds with benzylic quaternary centers, which are valuable in medicinal chemistry. nih.govresearchgate.net

Furthermore, the generation of benzylic radicals from benzyl halides opens up a host of catalytic coupling possibilities. While traditional methods often require harsh conditions, modern cooperative catalytic approaches can activate even unreactive benzyl halides. acs.org This could enable the coupling of the 2-Bromo-5-fluoro-4-methoxybenzyl moiety with electron-deficient alkenes under mild photocatalytic conditions, providing a direct route to functionalized alkylated arenes. acs.org The self-reaction of benzyl radicals to form complex polycyclic aromatic hydrocarbons like anthracene (B1667546) has also been explored, suggesting that under specific high-energy conditions, this building block could participate in novel materials synthesis pathways. nih.gov

Finally, the fluorine substituent itself can be a target for unconventional catalysis. Recent advances have shown that benzylic C–F bonds, which could be formed from the corresponding benzyl bromide, can undergo borane-catalyzed arylation and esterification via a transborylation mechanism. ed.ac.uk This suggests a two-step strategy where the bromide is first converted to a fluoride (B91410), which then acts as a leaving group in novel C–C or C–O bond-forming reactions, expanding the synthetic utility beyond typical nucleophilic substitution.

Expansion of Applications in Chemical Biology and Advanced Functional Materials

The distinct structural features of this compound make it an attractive scaffold for applications in chemical biology and materials science.

In chemical biology, the development of highly specific chemical probes is essential for studying biological systems. nih.govresearchgate.net The benzyl bromide moiety is an excellent electrophile for covalently labeling nucleophilic residues (e.g., cysteine) in proteins. Ubiquitin-based chemical probes, for example, have been synthesized using moieties that react via nucleophilic substitution to capture deubiquitinating enzymes (DUBs). nih.gov The 2-Bromo-5-fluoro-4-methoxybenzyl group could be used to design novel probes where the fluorine atom serves as a ¹⁹F NMR reporter for tracking the probe's interactions and localization within a complex biological environment. The inclusion of fluorine and methoxy groups can also enhance metabolic stability and modulate binding affinity, properties that are highly desirable in drug discovery. nih.govnih.gov

In advanced materials, benzyl-containing monomers are used to create functional polymers with tailored properties. nih.govsoton.ac.uk For instance, benzyl methacrylate (B99206) has been used as a functional monomer to create resins with rigid backbones and enhanced mechanical strength. soton.ac.uk The subject compound could be converted into a monomer and incorporated into polymers. The presence of bromine and fluorine would impart specific properties such as flame retardancy, increased hydrophobicity, and modified electronic characteristics. rsc.org These fluorinated polymers could find applications in areas ranging from high-performance coatings to advanced liquid crystals and materials for organic electronics. The aryl bromide handle also provides a site for post-polymerization modification, allowing for the grafting of additional functional groups onto the material surface.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

Modern chemical research, particularly in the pharmaceutical and materials science sectors, increasingly relies on automation and high-throughput experimentation (HTE) to accelerate discovery. nih.govctppc.orgdrugtargetreview.com this compound is an ideal building block for integration into these platforms.

Automated synthesis platforms are designed to perform numerous reactions in parallel with minimal human intervention, enabling the rapid generation of large compound libraries. sigmaaldrich.comresearchgate.netresearchgate.net As a versatile electrophile, this compound can be reacted with a diverse array of nucleophiles (amines, alcohols, thiols, carbanions) loaded into multi-well plates. This would allow for the creation of a large library of molecules, each bearing the core 2-bromo-5-fluoro-4-methoxyphenyl motif, in a short period. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying new drug candidates or materials with desired properties. nih.govnih.gov

Furthermore, automated platforms are powerful tools for reaction optimization. rsc.org The synthesis of complex molecules often requires fine-tuning of multiple parameters (catalyst, solvent, temperature, stoichiometry). An automated system could rapidly screen hundreds of conditions for a cross-coupling reaction at the aryl bromide position or a nucleophilic substitution at the benzylic position of this compound. This data-rich approach, often coupled with machine learning algorithms, can identify optimal reaction conditions far more efficiently than traditional manual methods, saving significant time and resources. researchgate.netresearchgate.net The reactive yet stable nature of this benzyl bromide makes it well-suited for the automated liquid handling and reaction execution common to these advanced research platforms.

Q & A

Basic Question: What are the standard synthetic routes for 2-bromo-5-fluoro-4-methoxybenzyl bromide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves bromination of a fluorinated methoxybenzyl precursor. A common approach is nucleophilic substitution using a benzyl bromide intermediate. For example:

  • Starting Materials : 5-Fluoro-4-methoxybenzyl alcohol, phosphorus tribromide (PBr₃).
  • Reagents/Conditions : Anhydrous dichloromethane (DCM), 0–5°C, 12–24 hours .
  • Key Considerations : Moisture control is critical to avoid hydrolysis. Excess PBr₃ (1.5–2 equiv) ensures complete conversion. Monitor via TLC (hexane:ethyl acetate = 4:1) to confirm product formation .

Advanced Question: How can competing side reactions (e.g., demethylation or over-bromination) be minimized during synthesis?

Methodological Answer:
Side reactions arise from harsh conditions or reagent excess. Mitigation strategies include:

  • Temperature Control : Maintain sub-10°C to suppress demethylation of the methoxy group .
  • Stoichiometry : Limit brominating agents (e.g., N-bromosuccinimide) to 1.1–1.3 equiv to prevent di-bromination .
  • Data Analysis : Use LC-MS to detect byproducts (e.g., m/z peaks corresponding to demethylated species). Adjust quenching protocols (e.g., slow addition to ice-water) to stabilize intermediates .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.9 ppm), and benzyl bromide CH₂ (δ ~4.5 ppm) .
    • ¹³C NMR : Confirm bromine/fluorine substitution via deshielding effects (e.g., C-Br at δ ~120–130 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 281.9 (exact mass varies with isotopes) .

Advanced Question: How do solvent polarity and temperature influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance oxidative addition with Pd catalysts. For example, DMF increases reaction rates by stabilizing Pd(0) intermediates .
  • Temperature : Elevated temperatures (80–100°C) improve yields in aryl boronic acid couplings but risk decomposition. A balance is achieved via microwave-assisted synthesis (50°C, 30 min) .
  • Data Contradictions : Some studies report lower yields in DMF due to ligand coordination conflicts; trial with toluene/Pd(OAc)₂ is recommended .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazards : Lachrymatory, corrosive, and moisture-sensitive.
  • Mitigation :
    • Use PPE (nitrile gloves, face shield) in a fume hood.
    • Quench residual bromine with Na₂S₂O₃ solution .
    • Store under argon at –20°C to prevent degradation .

Advanced Question: How can computational modeling predict its reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to identify electrophilic centers. The benzyl bromide carbon shows high partial positive charge (+0.35 e), making it reactive toward nucleophiles .
  • Transition State Analysis : Simulate SN2 pathways to compare activation energies in polar vs. nonpolar solvents. DMF reduces ΔG‡ by 5–8 kcal/mol versus toluene .

Basic Question: What are its primary applications in medicinal chemistry research?

Methodological Answer:

  • Pharmaceutical Intermediates : Used to synthesize kinase inhibitors (e.g., FLT3) by introducing halogenated aryl groups .
  • Derivatization : React with amines to form benzylamines for antimicrobial screening .
  • Case Study : In a 2023 study, it served as a precursor for a fluorinated analog of imatinib, showing 10x improved solubility .

Advanced Question: How does isotopic labeling (e.g., ¹³C or ²H) aid in metabolic stability studies?

Methodological Answer:

  • Synthesis of Labeled Analogs : Replace methoxy-CH₃ with CD₃ via deuterated methanol in Williamson ether synthesis .
  • Applications : Track metabolic pathways using LC-MS/MS. For example, ²H-labeled derivatives revealed hepatic CYP450-mediated dehalogenation as a major clearance route .

Basic Question: What chromatographic methods resolve it from closely related impurities?

Methodological Answer:

  • HPLC : Use a C18 column (5 µm, 4.6 x 250 mm) with gradient elution (ACN:H₂O + 0.1% TFA). Retention time: ~8.2 min .
  • GC-MS : Non-polar column (DB-5MS), 150–250°C ramp. Monitor for bromine isotope patterns (m/z 282/284) .

Advanced Question: How can its stability under acidic/basic conditions inform formulation strategies?

Methodological Answer:

  • Stability Studies :
    • Acidic (pH 2) : Rapid hydrolysis (t₁/₂ = 2 hr) to 5-fluoro-4-methoxybenzyl alcohol.
    • Basic (pH 10) : Degrades via SN2 (t₁/₂ = 30 min).
  • Formulation Insights : Encapsulate in enteric coatings (pH-sensitive polymers) to protect against gastric acidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.